molecular formula C18H14Cl2N4O3 B10895522 N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3-methyl-4-nitrobenzamide

N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3-methyl-4-nitrobenzamide

Cat. No.: B10895522
M. Wt: 405.2 g/mol
InChI Key: PGXDXVURDYLJHY-UHFFFAOYSA-N
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Description

N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-METHYL-4-NITROBENZAMIDE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with a 2,4-dichlorobenzyl group, a methyl group, and a nitrobenzamide moiety, making it a versatile molecule for scientific research.

Properties

Molecular Formula

C18H14Cl2N4O3

Molecular Weight

405.2 g/mol

IUPAC Name

N-[1-[(2,4-dichlorophenyl)methyl]pyrazol-4-yl]-3-methyl-4-nitrobenzamide

InChI

InChI=1S/C18H14Cl2N4O3/c1-11-6-12(3-5-17(11)24(26)27)18(25)22-15-8-21-23(10-15)9-13-2-4-14(19)7-16(13)20/h2-8,10H,9H2,1H3,(H,22,25)

InChI Key

PGXDXVURDYLJHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CN(N=C2)CC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-METHYL-4-NITROBENZAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 2,4-dichlorobenzyl chloride with 4-methyl-1H-pyrazole under basic conditions to form the intermediate compound. This intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-METHYL-4-NITROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorines on the benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzyl ring.

Scientific Research Applications

N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-METHYL-4-NITROBENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-METHYL-4-NITROBENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties.

    2,4-Dichlorobenzyl chloride: Used as an intermediate in organic synthesis.

    Indole derivatives: Possess a wide range of biological activities, including antiviral and anticancer properties.

Uniqueness

N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-METHYL-4-NITROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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